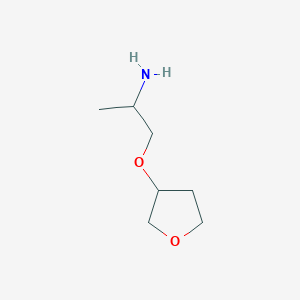

3-(2-Aminopropoxy)oxolane

Descripción

Contextualization within Amine, Ether, and Cyclic Ether Chemical Scaffolds

The molecular framework of 3-(2-Aminopropoxy)oxolane is a composite of three key chemical scaffolds: amines, ethers, and cyclic ethers. Each of these functional groups imparts distinct chemical properties and reactivity, and their combination within a single molecule creates a versatile platform for chemical transformations.

Amine Scaffold: Primary amines are fundamental building blocks in organic synthesis, known for their nucleophilicity and basicity. scribd.com They readily participate in a wide range of reactions, including N-alkylation, acylation, and condensation reactions, making them crucial for the introduction of nitrogen-containing functionalities into molecules. rsc.org The presence of an amino group in this compound provides a reactive handle for derivatization and the construction of larger, more complex structures.

Ether Scaffold: Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. scribd.com They are generally stable and less reactive than many other functional groups, often serving as inert linkers or scaffolds in larger molecules. However, the ether linkage in this compound also influences the molecule's polarity and hydrogen-bonding capabilities.

Cyclic Ether (Oxolane) Scaffold: The oxolane, or tetrahydrofuran (THF), ring is a prevalent motif in numerous natural products and biologically active compounds. chemistryviews.orgwikipedia.org As a saturated cyclic ether, the oxolane ring is relatively unreactive but provides a defined three-dimensional structure. libretexts.org Its polarity and ability to act as a hydrogen bond acceptor make it a useful component in designing molecules with specific solubility and binding properties. wikipedia.orgnih.gov The tetrahydrofuran ring is found in a diverse range of natural products, including lignans and polyketides. wikipedia.org

Historical and Current Perspectives on Related Molecular Architectures in Academic Research

The study of molecules containing amine and ether functionalities has a rich history in organic chemistry, particularly in the synthesis of pharmaceuticals and other functional materials. Bifunctional molecules, those possessing two distinct reactive groups, are highly valued as building blocks in organic synthesis. organic-chemistry.orgrsc.orgnih.govacs.org They allow for the sequential and controlled assembly of complex molecular architectures.

Research into oxolane derivatives has been driven by their presence in biologically active natural products and their utility as versatile synthetic intermediates. chemistryviews.orgtaltech.ee Synthetic strategies for creating substituted tetrahydrofurans are an active area of research, with methods ranging from cyclization of diols to catalytic hydroalkoxylation of unsaturated alcohols. organic-chemistry.orgnih.gov

More specifically, aminopropyl ethers have been investigated for a variety of applications. For instance, poly(propylene glycol) bis(2-aminopropyl ether) is used in the production of polyurethanes, coatings, and adhesives due to its reactive amino groups and flexible polyether backbone. chemicalbook.com This highlights the industrial relevance of combining amine and ether functionalities.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is justified by its potential contributions to several areas of organic chemistry, from the development of new synthetic methods to its application as a modular building block.

While specific synthetic routes for this compound are not extensively documented in publicly available literature, its structure suggests several plausible synthetic strategies based on established chemical principles. The development of efficient and stereocontrolled syntheses of this and related compounds would be a valuable contribution to synthetic organic chemistry. Potential synthetic approaches could involve the reaction of a suitably activated oxolane derivative with an aminopropanol derivative or the functionalization of a precursor molecule already containing the aminopropoxy or oxolane moiety.

The bifunctional nature of this compound presents an interesting case for studying chemoselectivity. The primary amine is expected to be the more reactive site for many transformations, such as reactions with electrophiles. Understanding the relative reactivity of the amine and the ether oxygen, as well as the potential for the oxolane ring to participate in or influence reactions, is of fundamental interest. For example, the nucleophilicity of the amine is generally greater than that of the ether oxygen. acs.orgnih.gov This differential reactivity can be exploited for selective functionalization.

Perhaps the most significant rationale for investigating this compound is its potential as a modular building block for the synthesis of complex chemical systems. enamine.net In medicinal chemistry, for example, the oxolane ring could serve as a non-planar scaffold to improve solubility and other pharmacokinetic properties, while the aminopropoxy side chain provides a point of attachment for other molecular fragments. ontosight.ai The ability to use bifunctional building blocks to tether different molecular components is a powerful strategy in drug design and materials science. enamine.net The use of such building blocks can facilitate the rapid synthesis of libraries of compounds for screening and optimization.

Propiedades

IUPAC Name |

1-(oxolan-3-yloxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(8)4-10-7-2-3-9-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMTXWOHZOBDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2-Aminopropoxy)oxolane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where 2-aminopropanol reacts with activated oxolane derivatives (e.g., bromomethyl-oxolane). Optimization of reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants can improve yields. Evidence from crystalline form studies suggests that steric hindrance from the oxolane ring may require prolonged reaction times (24–48 hrs) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- Elemental analysis (CHNS) : Determines purity and ligand modification efficiency (e.g., oxolane derivatives modified for metal chelation) .

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms twisted conformations of the oxolane ring, as seen in related structures .

- NMR spectroscopy : Key for tracking regioselectivity in substitution reactions, particularly for distinguishing amino and oxolane proton environments .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-UV analysis detect degradation products. Radical stability under oxidative conditions can be modeled via DFT calculations to predict bond dissociation energies of the oxolane ring .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to map hydrogen-bond interactions between the oxolane oxygen and target residues (e.g., GLN189 in viral proteases). Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modifications .

Q. How do substituents on the oxolane ring influence radical stability and reaction pathways?

- Methodology : Substituent effects are studied via ESR spectroscopy and DFT-based transition state analysis. For example, vinyl groups on oxolane lower ring-opening activation energy by 8 kcal/mol, favoring exergonic rearrangements. Comparative studies with saturated oxolane models reveal stabilization mechanisms .

Q. What contradictions exist in reported physicochemical data for oxolane derivatives, and how can they be resolved?

- Methodology : Discrepancies in refractive index or density values (e.g., for PEG-oxolane mixtures) arise from differences in measurement protocols (e.g., Lorentz-Lorenz vs. Gladstone-Dale models). Cross-validation using multiple techniques (refractometry, viscometry) and adherence to IUPAC guidelines minimize errors .

Q. How can impurity profiling of this compound be optimized for pharmaceutical applications?

- Methodology : LC-MS/MS with ion-trap detectors identifies trace impurities (e.g., brominated byproducts from synthesis). Reference standards (e.g., peracetylated derivatives) are used for quantitative calibration, as outlined in pharmacopeial guidelines .

Methodological Considerations

- Stereochemical Control : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantioselectivity during amino group installation .

- Toxicological Screening : In vitro assays (e.g., Ames test) combined with class-based extrapolation (organophosphates) predict mutagenicity, though in vivo validation is critical .

- Data Reproducibility : Collaborative inter-laboratory studies using standardized protocols (e.g., USP <1225>) improve reliability of spectroscopic and chromatographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.